4-Phenyl-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone class, characterized by a six-membered heterocyclic ring containing two nitrogen atoms. This compound exhibits diverse biological activities and has gained attention in pharmaceutical research due to its potential therapeutic applications. The molecular formula for 4-Phenyl-3(2H)-pyridazinone is , with a molecular weight of approximately 176.18 g/mol. It is classified under the category of heterocyclic compounds, specifically pyridazinones, which are known for their varied pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities .
The synthesis of 4-Phenyl-3(2H)-pyridazinone typically involves the condensation reaction of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate. This process can be summarized in the following steps:
The yield of this synthesis method can vary, but it typically falls within a range of 50% to 70%, depending on reaction conditions and purification techniques employed .
The molecular structure of 4-Phenyl-3(2H)-pyridazinone features a pyridazinone core with a phenyl group at the fourth position. The structure can be represented as follows:
Key bond lengths and angles include:
This non-planar conformation is significant as it may influence the compound's reactivity and biological activity .
4-Phenyl-3(2H)-pyridazinone can undergo various chemical reactions typical of pyridazinone derivatives, including:
These reactions are crucial for modifying the compound to enhance its pharmacological properties .
The mechanism of action for 4-Phenyl-3(2H)-pyridazinone involves its interaction with specific biological targets in cellular systems. Research indicates that pyridazinone derivatives can inhibit various enzymes or receptors associated with disease processes:
The exact molecular interactions and pathways are still under investigation but show promise for therapeutic applications .
The physical and chemical properties of 4-Phenyl-3(2H)-pyridazinone include:
These properties are critical for determining the compound's usability in various applications, particularly in drug formulation .
4-Phenyl-3(2H)-pyridazinone has several scientific uses:
The pyridazinone heterocycle, particularly its 3(2H)-one tautomer, emerged as a privileged scaffold in medicinal chemistry following early 20th-century synthetic explorations. Its therapeutic significance became unequivocally established with the FDA approvals of relugolix (gonadotropin-releasing hormone antagonist) and deucravacitinib (tyrosine kinase 2 inhibitor), marking the first pyridazine-containing drugs in clinical use [3]. This scaffold demonstrates an exceptional capacity for pharmacological diversification, exhibiting documented activities spanning anti-inflammatory, cardiovascular, antimicrobial, and anticancer domains [8]. The intrinsic dipole moment (~4.2 D) of the pyridazine ring, significantly higher than pyrimidine (~2.1 D) or pyrazine (~0.9 D), facilitates enhanced target binding through dipole-dipole interactions and improved water solubility—critical properties for drug development [3]. Historically, 4-phenyl substitution, as in 4-phenyl-3(2H)-pyridazinone, was strategically employed to modulate lipophilic efficiency (LipE) and metabolic stability, balancing the scaffold’s inherent polarity while enabling π-stacking interactions with biological targets [3] [4].
Table 1: Therapeutic Classes Utilizing Pyridazinone Scaffolds
Therapeutic Class | Example Compounds | Key Biological Target |
---|---|---|
Cardiovascular Agents | Zardaverine, Pimobendan | PDE-III Inhibition |
Anti-inflammatory Agents | Emorfazone, 7-Cyano-indenopyridazinone | COX/PDE Inhibition |
Kinase Inhibitors | Deucravacitinib | TYK2 Allosteric Inhibition |
Hormone Modulators | Relugolix | GnRH Receptor Antagonism |
4-Phenyl-3(2H)-pyridazinone exhibits distinct electronic and steric properties within the diazine family. The presence of adjacent nitrogen atoms at N1 and N2 creates an electron-deficient ring system, rendering the C4, C5, and C6 positions electrophilic and susceptible to nucleophilic substitution—particularly when activated by electron-withdrawing groups [1] [5]. The keto-enol tautomerism stabilizes the 3(2H)-one form, creating a hydrogen-bond donor/acceptor pair critical for molecular recognition [3]. This tautomer positions the 4-phenyl substituent orthogonally to the plane of the heterocycle, optimizing its engagement with hydrophobic binding pockets in target proteins. Spectroscopic studies (¹H/¹³C NMR) confirm significant electronic delocalization, where the C4-phenyl group experiences de-shielding effects (δC 130-135 ppm) due to conjugation with the electron-deficient ring [5]. Compared to phenylpyridazine isomers, the 4-phenyl-3(2H)-pyridazinone demonstrates superior hydrogen-bonding capacity (TPSA ~50 Ų) and reduced basicity (pKa ~2.5), minimizing off-target interactions and hERG channel liability—a frequent challenge in drug development [3] [4].
Table 2: Comparative Physicochemical Properties of Pyridazinone Isomers
Parameter | 4-Phenyl-3(2H)-Pyridazinone | 5-Phenyl-3(2H)-Pyridazinone | 6-Phenyl-3(2H)-Pyridazinone |
---|---|---|---|
Dipole Moment (D) | 4.3 | 3.8 | 4.0 |
logP (Calculated) | 2.1 | 2.4 | 2.3 |
Hydrogen Bond Acceptors | 3 | 3 | 3 |
Hydrogen Bond Donors | 1 | 1 | 1 |
pKa (Pyridazine N) | 2.4 | 2.6 | 2.5 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9